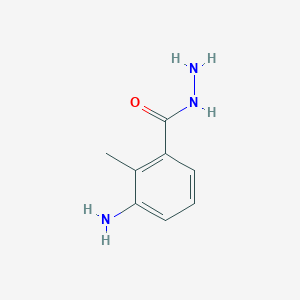

3-Amino-2-methylbenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,9-10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYDYALVYZEKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Methylbenzohydrazide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis, a technique for planning organic syntheses, deconstructs the target molecule into simpler, commercially available starting materials. sathyabama.ac.inicj-e.org For 3-Amino-2-methylbenzohydrazide, the most logical primary disconnection is the amide bond of the hydrazide functional group, which points to 3-amino-2-methylbenzoic acid and hydrazine (B178648) as the immediate precursors. Further analysis of 3-amino-2-methylbenzoic acid reveals key starting materials.

One of the most common and logical synthetic routes begins with 3-nitro-2-methylbenzoic acid. In this pathway, the amino group of the final product is derived from the reduction of a nitro group, a reliable and well-established transformation in organic chemistry.

The key steps in this retrosynthetic direction are:

Hydrazide Formation: Disconnection of the C-N bond of the hydrazide identifies 3-amino-2-methylbenzoic acid as the direct precursor.

Amine Formation: The amino group on 3-amino-2-methylbenzoic acid can be traced back to a nitro group via a functional group interconversion (FGI). This identifies 3-nitro-2-methylbenzoic acid as a key starting material. google.com

Precursor Synthesis: 3-nitro-2-methylbenzoic acid itself can be synthesized by the oxidation of 3-nitro-o-xylene, establishing a clear path from simple feedstocks. google.com

This approach is advantageous because the reduction of nitroarenes is typically high-yielding and specific, and the starting materials are readily accessible.

An alternative retrosynthetic strategy starts with 2-methylbenzoic acid. This approach requires the introduction of the amino group onto the benzene (B151609) ring at a later stage.

The conceptual steps are:

Nitration: Introduction of a nitro group onto 2-methylbenzoic acid, which directs to the 3- and 5-positions. Separation of the desired 3-nitro-2-methylbenzoic acid isomer is a critical step.

Reduction and Hydrazide Formation: Following the isolation of 3-nitro-2-methylbenzoic acid, the synthesis proceeds as described in the previous section, with reduction of the nitro group followed by reaction with hydrazine.

Alternatively, 2-methylbenzoic acid can first be converted to 2-methylbenzohydrazide (B1293746) by direct reaction with hydrazine hydrate (B1144303). Subsequent nitration would then be required, followed by reduction to install the amino group. However, controlling the regioselectivity of the nitration on the 2-methylbenzohydrazide intermediate can be challenging.

Derivation from 3-Nitro-2-methylbenzoic Acid

Classical Solution-Phase Synthesis Approaches

Conventional synthesis of this compound relies on well-established solution-phase reactions, which are widely documented for analogous compounds.

The final step in many synthetic routes to this compound is the conversion of the carboxylic acid functionality of 3-amino-2-methylbenzoic acid into a hydrazide. This is most commonly achieved by direct condensation with hydrazine hydrate. The reaction is typically performed by heating the carboxylic acid and hydrazine hydrate, often in a solvent such as ethanol (B145695) or methanol (B129727), under reflux conditions for several hours. ekb.eg The use of an ester, such as methyl 3-amino-2-methylbenzoate, in reaction with hydrazine hydrate is also a common and effective method. psu.edu

| Precursor Type | Reagents | Solvent | Temperature | Duration | Yield |

| Carboxylic Acid | Hydrazine Hydrate | Ethanol | Reflux | 8 hours | Good |

| Methyl Ester | Hydrazine Hydrate | Ethanol | Reflux | 6-8 hours | 85-90% |

| Acyl Chloride | Hydrazine | Anhydrous THF | 60-70°C | 6-12 hours | Optimized |

This table presents typical conditions for hydrazide synthesis based on analogous reactions. psu.edu

The amine functionality is almost universally introduced via the reduction of a nitro group. Catalytic hydrogenation is the preferred method, utilizing catalysts such as Raney nickel or palladium on carbon (Pd/C) with hydrogen gas. google.com This method is favored over older techniques, like reduction with stannous chloride or iron powder, due to higher efficiency and cleaner reaction profiles. prepchem.comgoogleapis.com

The methyl and carboxylic acid functionalities are often established early in the synthetic sequence. A common starting material is 3-nitro-o-xylene, where the methyl and nitro groups are already in place. Oxidation of the second methyl group of the xylene precursor yields the carboxylic acid, 3-nitro-2-methylbenzoic acid. google.com An alternative pathway involves the nitration of 2-methylbenzoic acid to introduce the nitro group at the 3-position.

Carboxylic Acid to Hydrazide Conversion Reactions

Advanced and Green Synthesis Techniques

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods.

One significant green advancement is the replacement of classical reduction methods (e.g., iron/acid) with catalytic hydrogenation for the conversion of the nitro group to an amine. Liquid-phase catalytic hydrogenation using catalysts like Raney nickel is considered an environmentally friendly process that offers high yields (over 95%) and purity (over 99%), while avoiding the production of large volumes of toxic metal sludge waste. google.comalmacgroup.com

Microwave-assisted synthesis represents another advanced technique applicable to the formation of hydrazides. Microwave irradiation can dramatically reduce reaction times, often from several hours to just a few minutes, while increasing product yields. acs.orgnih.govresearchgate.net For instance, the synthesis of various hydrazide derivatives has been shown to be highly efficient under microwave conditions, often without the need for a solvent. researchgate.netbohrium.comderpharmachemica.com The reaction of a substituted benzoic acid or ester with hydrazine hydrate in a microwave reactor provides a rapid and efficient route to the corresponding benzohydrazide (B10538), aligning with the principles of green chemistry by reducing energy consumption and reaction time. mdpi.com

Catalytic Hydrogenation for Amine Group Formation

A primary method for introducing the amino group onto the aromatic ring to form the precursor of this compound is through the reduction of a corresponding nitro-substituted compound. Catalytic hydrogenation is a widely used and efficient technique for this transformation. google.com This process typically involves the reduction of 3-nitro-2-methylbenzoic acid to 3-amino-2-methylbenzoic acid, which is a direct precursor to the final hydrazide.

The reaction is conducted in the presence of a metal catalyst. Common catalysts for this reduction include palladium on carbon (Pd/C), platinum-based catalysts, or various forms of nickel, such as Raney nickel or specialized commercial catalysts like 6504K nickel. google.comgoogle.com The process involves dissolving the nitro compound in a suitable solvent and exposing it to hydrogen gas under controlled pressure and temperature in the presence of the catalyst. google.com Transfer hydrogenation, a variant of this technique, utilizes a hydrogen donor molecule in place of hydrogen gas. acs.orgcsic.es For instance, ammonium (B1175870) formate (B1220265) has been successfully used as a hydrogen donor with a Pd/C catalyst for the reduction of aromatic nitro compounds to primary amines under mild conditions. bme.hu

Table 1: Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Hydrogen Source | Typical Conditions | Precursor Example | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Mild temperature and pressure | 3-nitro-2-methylbenzotrifluoride | google.com |

| Raney Nickel | Hydrogen Gas (H₂) | 2.0 MPa, 125 °C | 3-nitro-2-methylbenzoic acid | google.com |

| 6504K Nickel | Hydrogen Gas (H₂) | Aqueous solvent, 2.0 MPa, 125 °C | 3-nitro-2-methylbenzoic acid | google.com |

| Palladium on Carbon (Pd/C) | Ammonium Formate | 25–40 °C | Aromatic nitriles | bme.hu |

Once the 3-amino-2-methylbenzoic acid precursor is synthesized, it is then reacted with hydrazine hydrate, typically under reflux in a solvent like ethanol, to form the final this compound product.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. This technology significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and cleaner product profiles compared to conventional heating methods. uin-malang.ac.id The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds and derivatives like hydrazides. uin-malang.ac.idresearchgate.net

In a typical microwave-assisted procedure for a related synthesis, such as forming 3-amino-2-methyl-quinazolin-4(3H)-ones, the reactants (a precursor and hydrazine monohydrate) are mixed in a solvent like ethanol within a sealed microwave tube. mdpi.com The mixture is then irradiated at a specific power and temperature for a short duration. mdpi.com Studies comparing microwave synthesis to conventional reflux have shown dramatic reductions in reaction time (e.g., from 10 hours to 5 minutes) and an increase in product yield (e.g., from 79% to 87%). uin-malang.ac.id

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Quinazolinone

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Reference |

| Reaction Time | 10 hours | 5 minutes | uin-malang.ac.id |

| Power | N/A | 800 Watts | uin-malang.ac.id |

| Yield | 79% | 87% | uin-malang.ac.id |

This method's efficiency stems from the direct and rapid heating of the solvent and reactants, leading to faster reaction kinetics. uin-malang.ac.id

Flow Chemistry Applications in Hydrazide Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. osti.govscielo.br These benefits are particularly relevant for reactions involving hazardous reagents like hydrazine hydrate. scielo.brucd.ie

In a continuous flow setup for acid hydrazide synthesis, solutions of the carboxylic acid precursor and hydrazine hydrate are pumped through separate inlets into a mixer. osti.gov The combined stream then flows through a heated reactor coil where the reaction occurs. osti.gov The short residence time in the heated zone, often just a few minutes, is sufficient to achieve high conversion rates. osti.gov This methodology allows for the synthesis of a variety of acid hydrazides with reported yields between 65-91%. osti.gov A key advantage is the small volume of reactive material present in the reactor at any given moment, which drastically improves the safety profile when working at high temperatures and with potentially explosive reagents. scielo.br

Table 3: Typical Parameters for Continuous Flow Hydrazide Synthesis

| Parameter | Value | Significance | Reference |

| Reagents | Carboxylic Acid, Hydrazine Hydrate | Standard precursors for hydrazide formation | osti.gov |

| Reactor Temperature | 135 °C | Enables rapid reaction rates | osti.gov |

| Residence Time | 13-25 minutes | Sufficient for high conversion with precise control | osti.gov |

| Yield | 65-91% | Demonstrates high efficiency of the method | osti.gov |

| Safety | Small reaction volume | Minimizes risk associated with hazardous reagents | scielo.br |

This approach has been shown to be scalable, with demonstrations producing hundreds of grams of product per hour using a lab-scale system. osti.gov

Purification and Isolation Techniques

After synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and solvents. Recrystallization and chromatography are the principal methods employed for this purpose.

Recrystallization Procedures

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. libretexts.org The principle relies on dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. youtube.com

The general procedure involves:

Solvent Selection : An appropriate solvent or mixed-solvent system (e.g., ethanol/water) is chosen. mnstate.edu The ideal solvent dissolves the target compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures. youtube.com

Dissolution : The crude product is dissolved in the minimum volume of the boiling solvent to create a saturated solution. libretexts.org

Cooling : The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath. As the temperature drops, the solubility of the target compound decreases, leading to the formation of pure crystals. libretexts.orgyoutube.com

Isolation : The purified crystals are collected by vacuum filtration, separating them from the solvent which retains the dissolved impurities. libretexts.org

Drying : The crystals are washed with a small amount of cold solvent and then dried. youtube.com

For precursors like 3-methyl-2-aminobenzoic acid, methanol has been used as an effective recrystallization solvent. google.com

Chromatographic Separation Methods

Chromatography encompasses a range of techniques used to separate, identify, and purify components of a mixture. ijpsjournal.com For a compound like this compound, several chromatographic methods are applicable.

Thin-Layer Chromatography (TLC) : TLC is primarily used for rapid qualitative analysis to monitor the progress of a reaction or to identify the number of components in a mixture. ijpsjournal.com

Column Chromatography : For preparative-scale purification, column chromatography is often employed. The crude mixture is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel). A solvent or solvent mixture (the mobile phase) is passed through the column, and the components separate based on their differential adsorption to the stationary phase. aesj.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical technique used for identifying, quantifying, and purifying compounds. ijpsjournal.com For analyzing a compound like this compound, a reversed-phase HPLC method would be suitable. A patent for the analysis of the related compound 3-aminopiperidine specifies using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic solvent like methanol or acetonitrile. google.com Detection is often performed using a UV detector, as the aromatic ring in the compound absorbs UV light. google.com In some cases, derivatization with a UV-active agent like benzoyl chloride is used to enhance detection sensitivity. google.com

Table 4: Illustrative HPLC Conditions for Analysis of a Related Amino Compound

| Parameter | Description | Example | Reference |

| Technique | Reversed-Phase HPLC | For quantitative analysis and purity checks | google.com |

| Stationary Phase | C18 Column | Common non-polar stationary phase | google.com |

| Mobile Phase | Phosphate buffer and organic solvent (e.g., methanol, acetonitrile) | Elutes compounds based on polarity | google.com |

| Detection | UV Detector | The aromatic ring is UV-active | google.com |

These methods, used alone or in combination, are crucial for obtaining this compound with the high degree of purity required for its intended applications.

Chemical Reactivity and Transformation Pathways of 3 Amino 2 Methylbenzohydrazide

Reactivity of the Hydrazide Moiety

The hydrazide functional group is a key structural feature of 3-amino-2-methylbenzohydrazide, dictating a significant portion of its chemical behavior. This moiety is characterized by the presence of a carbonyl group attached to a nitrogen-nitrogen single bond, rendering it susceptible to a variety of chemical transformations.

Acyl Nucleophilic Substitution Reactions

The carbonyl carbon of the hydrazide group in this compound is electrophilic and can undergo nucleophilic acyl substitution. masterorganicchemistry.compressbooks.publibretexts.org In this type of reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pubsavemyexams.com Subsequently, the nitrogen-containing portion of the hydrazide can act as a leaving group, resulting in the formation of a new carbonyl-containing compound. masterorganicchemistry.compressbooks.pub The reactivity of the hydrazide towards nucleophilic acyl substitution is influenced by the nature of the nucleophile and the reaction conditions. libretexts.org

For instance, the hydrazide can react with acid chlorides in the presence of a base to form N-acylhydrazides. arabjchem.org The reaction proceeds through the initial attack of the hydrazide nitrogen on the electrophilic carbonyl carbon of the acid chloride. savemyexams.com

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Acid Chloride | N-Acyl-3-amino-2-methylbenzohydrazide | Acyl Nucleophilic Substitution |

| This compound | Methylamine | 2-amino-N,3-dimethylbenzamide | Aminolysis |

This table illustrates examples of acyl nucleophilic substitution reactions involving this compound.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

A prominent reaction of this compound involves the condensation with aldehydes and ketones to form hydrazones. researchgate.net This reaction is a cornerstone in the synthesis of various derivatives. The reaction proceeds via nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. vanderbilt.eduresearchgate.net

The formation of hydrazones is often catalyzed by acids or can be carried out under neutral or even solvent-free conditions. researchgate.netresearchgate.net The resulting hydrazones are characterized by the presence of a C=N-NH-C=O structural motif and are valuable intermediates in organic synthesis.

For example, the reaction of 2-aminobenzohydrazide, a related compound, with various aldehydes and ketones has been shown to yield the corresponding hydrazones or can lead to further cyclization to form quinazoline (B50416) derivatives. researchgate.net Similarly, this compound is expected to react with a wide range of carbonyl compounds to afford a diverse library of hydrazone derivatives.

| Carbonyl Compound | Product |

| Aldehyde (e.g., Benzaldehyde) | N'-(arylmethylene)-3-amino-2-methylbenzohydrazide |

| Ketone (e.g., Acetone) | N'-(propan-2-ylidene)-3-amino-2-methylbenzohydrazide |

This table provides examples of hydrazone formation from the reaction of this compound with different carbonyl compounds.

Oxidation Reactions

The hydrazide moiety of this compound can be oxidized under various conditions. The oxidation of hydrazides can lead to the formation of different products depending on the oxidizing agent and the reaction conditions. For instance, oxidation can result in the formation of acyl radicals, which can then undergo further reactions.

In some cases, oxidation can lead to the formation of cyclic compounds. For example, the oxidation of related benzohydrazides can lead to the formation of 1,3,4-oxadiazoles. The oxidation of 5-amino-2,3-dihydro-1,4-phthalazinedione, a related cyclic hydrazide, in basic solution leads to the emission of light, a phenomenon known as chemiluminescence. ulab360.com

| Oxidizing Agent | Potential Product(s) |

| Potassium Permanganate | Carboxylic Acid, N-acyl-diazene |

| Hydrogen Peroxide | Carboxylic Acid, N-acyl-diazene |

| Bromine in Acetic Acid | 1,3,4-Oxadiazole (B1194373) derivatives (after cyclization of an intermediate) |

This table summarizes potential oxidation products of the hydrazide moiety in this compound.

Reduction Reactions

The hydrazide group in this compound can be reduced to yield different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride can reduce the carbonyl group of the hydrazide to a methylene (B1212753) group, leading to the formation of the corresponding hydrazine (B178648).

Catalytic hydrogenation is another method that can be employed for the reduction of hydrazides. While not directly studied for this compound, related benzohydrazides can be hydrogenated to form amines or hydrazines. For example, the hydrogenation of 2-nitro-3-methylbenzoic acid over a Pd/C catalyst yields 2-amino-3-methylbenzoic acid, suggesting that the hydrazide derivative could potentially be reduced under similar conditions. google.com

| Reducing Agent | Potential Product |

| Lithium Aluminum Hydride | 3-Amino-2-methylbenzylhydrazine |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | 3-Amino-2-methylbenzylamine or 3-Amino-2-methylbenzylhydrazine |

This table outlines potential reduction products of the hydrazide moiety in this compound.

Reactivity of the Aromatic Amino Group

The presence of an amino group on the aromatic ring of this compound significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Potentials

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. minia.edu.egminia.edu.egnumberanalytics.compressbooks.pub This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during the substitution process. pressbooks.pub

Therefore, this compound is expected to be highly reactive towards electrophiles. The directing effect of the amino group and the methyl group will influence the position of substitution. The amino group directs incoming electrophiles to the positions ortho and para to it. In this specific molecule, the positions ortho to the amino group are C4 and C6, and the position para is C5. The methyl group is a weaker activating group and also an ortho-, para-director.

Considering the combined directing effects of the amino and methyl groups, electrophilic substitution is most likely to occur at the positions activated by the strong amino group. Halogenation, such as chlorination using N-chlorosuccinimide (NCS), on the related 2-amino-3-methylbenzohydrazide (B13451549) has been shown to occur at the para position to the methyl group.

| Electrophilic Reagent | Potential Product |

| Nitrating Mixture (HNO3/H2SO4) | Nitro-3-amino-2-methylbenzohydrazide |

| Halogenating Agent (e.g., Br2/FeBr3) | Bromo-3-amino-2-methylbenzohydrazide |

| Acylating Agent (e.g., RCOCl/AlCl3) | Acyl-3-amino-2-methylbenzohydrazide |

This table presents potential products from electrophilic aromatic substitution reactions on this compound.

Diazotization Reactions and Subsequent Transformations

The primary aromatic amino group at the C-3 position of this compound is susceptible to diazotization, a well-established method for converting aromatic amines into versatile diazonium salt intermediates. vaia.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. vaia.comorgsyn.org

The general mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amino group of the benzohydrazide (B10538) then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 3-methyl-2-(hydrazinecarbonyl)benzenediazonium salt. vaia.com

Once formed, this diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations, effectively replacing the original amino group with other functionalities. These transformations include:

Sandmeyer Reactions : Heating the diazonium salt with cuprous halides (e.g., CuBr, CuCl) allows for the introduction of the corresponding halogen onto the aromatic ring, yielding 3-bromo- (B131339) or 3-chloro-2-methylbenzohydrazide. vaia.com

Schiemann Reaction : For the synthesis of fluoro derivatives, the diazonium salt is typically treated with fluoroboric acid (HBF₄) to form a more stable diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to the corresponding aryl fluoride.

Hydroxylation : Heating the aqueous solution of the diazonium salt leads to its decomposition and the introduction of a hydroxyl group, forming 3-hydroxy-2-methylbenzohydrazide.

The conditions for these reactions, particularly for aminotoluene derivatives, are well-documented and are summarized in the table below.

| Reaction | Reagents | Product Type | Ref. |

| Diazotization | NaNO₂, HCl | Diazonium Salt | vaia.com |

| Sandmeyer (Bromination) | CuBr, heat | 3-Bromo-2-methylbenzohydrazide | vaia.com |

| Sandmeyer (Chlorination) | CuCl, heat | 3-Chloro-2-methylbenzohydrazide | |

| Hydroxylation | H₂O, heat | 3-Hydroxy-2-methylbenzohydrazide |

Amidation Reactions

The this compound molecule possesses two primary sites for N-acylation (amidation): the aromatic amino group (-NH₂) and the hydrazide moiety (-CONHNH₂). The hydrazide itself has two nitrogen atoms, the α-nitrogen (adjacent to the carbonyl) and the β-nitrogen (terminal -NH₂), further complicating selectivity. Generally, the terminal nitrogen of the hydrazide is more nucleophilic than the aromatic amine, which is deactivated by the adjacent electron-withdrawing carbonyl group.

Chemoselective amidation is therefore a significant consideration. researchgate.net Direct amidation of unprotected amino acids has been achieved using specific catalysts like borate (B1201080) esters, which can form cyclic intermediates to control reactivity. tcichemicals.com In the case of this compound, reaction with an acylating agent such as an acid chloride or anhydride (B1165640) could potentially lead to a mixture of products.

However, selective acylation can often be achieved by controlling reaction conditions. For instance, the more nucleophilic terminal nitrogen of the hydrazide can often be selectively acylated under mild conditions. Reaction with anhydrides, such as phthalic anhydride, has been shown to react with the hydrazide moiety of similar aminobenzohydrazide structures. nih.gov

Conversely, to achieve amidation at the C-3 amino group, protection of the more reactive hydrazide functionality might be necessary. The relative reactivity can also be influenced by steric factors; the ortho-methyl group may provide some steric hindrance to the C-3 amino group, potentially influencing the site of acylation. researchgate.net

Reactivity of the Aromatic Methyl Group

The methyl group at the C-2 position is another key site for chemical transformation, primarily through radical and oxidative pathways.

Radical Reactions

Alkyl groups attached to an aromatic ring are susceptible to free-radical halogenation at the benzylic position, as the resulting benzylic radical is stabilized by resonance with the benzene (B151609) ring. rutgers.edu For this compound, the methyl group can be halogenated using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light.

This reaction would proceed via the formation of a 2-(bromomethyl)-3-aminobenzohydrazide intermediate. This benzylic halide is itself a versatile synthetic precursor, amenable to subsequent nucleophilic substitution reactions to introduce a variety of other functional groups. youtube.com

Oxidative Transformations

The benzylic methyl group can be oxidized to an aldehyde or a carboxylic acid. However, the presence of the electron-donating amino group on the same ring makes the molecule susceptible to oxidative degradation. lp.edu.uauran.ua To achieve selective oxidation of the methyl group, the amino group is often first protected, for example, by converting it into an acetamide (B32628). lp.edu.uauran.ua This protection prevents the oxidation of the amine and deactivates the ring slightly, favoring attack at the methyl group.

Studies on aminotoluenes have shown that the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. researchgate.netresearchgate.net For instance, ozone has been used to oxidize acetylated aminotoluenes to the corresponding acetamidobenzoic acids. lp.edu.uauran.ua The yield of these reactions is dependent on the relative positions of the amino and methyl groups. uran.ua Catalytic systems, sometimes involving transition metal salts, can be employed to improve the selectivity and yield of the desired carboxylic acid. zsmu.edu.ua

| Transformation | Reagents | Key Consideration | Product | Ref. |

| Radical Bromination | NBS, AIBN/light | Benzylic position is activated | 2-(Bromomethyl)-3-aminobenzohydrazide | rutgers.edu |

| Methyl Oxidation | 1. Ac₂O 2. O₃ or KMnO₄ | Protection of the amino group is required | 3-Acetamido-2-carboxybenzohydrazide | lp.edu.uauran.ua |

Multi-site Reactivity and Chemoselectivity Considerations

The synthetic utility of this compound is intrinsically linked to the ability to selectively target one of its three distinct reactive sites: the C-3 primary amine, the C-2 methyl group, and the C-1 hydrazide group. libretexts.org Achieving chemoselectivity is the primary challenge and a key strategic consideration in its use as a building block.

The relative reactivity of these sites can be summarized as follows:

Hydrazide Group : The terminal -NH₂ of the hydrazide is generally the most nucleophilic site, making it the most likely point of attack for electrophiles like acylating agents under neutral or mild conditions. nih.gov

Aromatic Amino Group : This group is nucleophilic and readily undergoes diazotization. vaia.com Its reactivity in acylation is generally lower than the hydrazide's terminal amine but can be targeted, potentially after protecting the hydrazide. Steric hindrance from the ortho-methyl group may also reduce its reactivity compared to unhindered anilines. researchgate.net

Methyl Group : This group is the least reactive under ionic conditions but is the primary site for free-radical reactions and can be targeted for oxidation, provided other sensitive groups are protected. rutgers.eduuran.ua

Achieving selectivity requires a careful choice of reagents and reaction conditions, often involving a strategy of protecting groups. For example:

To perform reactions at the methyl group (e.g., oxidation), the amino group should first be protected as an amide (e.g., acetamide). lp.edu.ua

To target the aromatic amino group for reactions other than diazotization (e.g., specific amidation), the more nucleophilic hydrazide group would likely need to be protected first.

To react selectively at the hydrazide group , one can exploit its higher nucleophilicity under controlled conditions, often leading to selective N-acylation at the terminal nitrogen. nih.gov

The interplay of electronic effects (activating amino group, deactivating hydrazide group) and steric hindrance (from the ortho-methyl group) provides a complex but powerful platform for the design of multi-step syntheses, enabling the generation of a diverse array of complex molecules from this single precursor.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 2 Methylbenzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-Amino-2-methylbenzohydrazide provides specific information about the chemical environment of each hydrogen atom. The spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the amino and hydrazide functionalities.

The aromatic region would typically display a complex pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The protons on the hydrazide (-CONHNH₂) and amino (-NH₂) groups are labile and their chemical shifts are sensitive to solvent, concentration, and temperature. They often appear as broad singlets due to rapid chemical exchange and quadrupolar coupling with nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH (H4, H5, H6) | 6.5 - 7.5 | Multiplet (m) | The specific shifts and coupling patterns depend on the electronic effects of the amino and methyl substituents. |

| Methyl (CH₃) | 2.1 - 2.5 | Singlet (s) | A singlet peak integrating to three protons, characteristic of a methyl group attached to an aromatic ring. |

| Amine (Ar-NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | Integrates to two protons. The chemical shift is highly variable and depends on the solvent and concentration. |

| Hydrazide (-NH-) | 8.5 - 10.0 | Broad Singlet (br s) | Integrates to one proton. Typically appears downfield due to the deshielding effect of the adjacent carbonyl group. |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. Due to the substitution pattern on the benzene ring, all six aromatic carbons are expected to be chemically non-equivalent, resulting in six separate signals.

The carbonyl carbon of the hydrazide group is particularly noteworthy, appearing significantly downfield (170-185 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. libretexts.org The methyl carbon appears in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Methyl (CH₃) | 15 - 25 | Located in the upfield, aliphatic region of the spectrum. libretexts.org |

| Aromatic C (C1-C6) | 115 - 150 | Six distinct signals are expected. The carbons attached to the nitrogen (C3) and the carbonyl group (C1) will be shifted accordingly. libretexts.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between different atoms.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. scribd.comcreative-biostructure.com For this compound, COSY would reveal correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.comcolumbia.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the proton signal for the methyl group would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. scribd.comcolumbia.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. Key expected HMBC correlations would include:

The methyl protons to the aromatic carbons C2 and C3.

The aromatic protons to neighboring and distant aromatic carbons.

The hydrazide NH proton to the carbonyl carbon (C=O), confirming the hydrazide structure.

Solvent Effects on NMR Chemical Shifts

The choice of solvent can significantly influence NMR spectra, especially for protons involved in hydrogen bonding, such as those in -NH and -NH₂ groups. researchgate.netthieme-connect.de When using a hydrogen-bond-accepting solvent like DMSO-d₆, the signals for these labile protons tend to be sharper and shifted downfield compared to when a non-polar solvent like CDCl₃ is used. thieme-connect.de This is because the solvent molecules form hydrogen bonds with the solute, reducing the rate of proton exchange and increasing the deshielding effect. thieme-connect.de Comparing spectra in different solvents can therefore help in identifying and confirming the signals from exchangeable protons.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent technique for identifying the presence of specific functional groups.

Characteristic Vibrational Modes of Hydrazide Functionality

The hydrazide group (-CONHNH₂) presents a unique set of vibrational modes that can be readily identified in an IR spectrum. The presence of N-H bonds and a C=O bond gives rise to strong, characteristic absorption bands. oup.comkau.edu.sa

N-H Stretching: The -NH₂ groups (both aromatic and hydrazide) will show two distinct stretching bands in the 3200-3400 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. The secondary amine (-NH-) of the hydrazide will show a single stretching band in a similar region. msu.edu

C=O Stretching (Amide I): A strong, sharp absorption band, known as the Amide I band, is expected between 1630 and 1680 cm⁻¹. This band is primarily due to the C=O stretching vibration and is a hallmark of amide and hydrazide compounds. spectroscopyonline.com

N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, produces another characteristic band called the Amide II band. For primary amides/hydrazides, this appears around 1590-1650 cm⁻¹, while for secondary amides, it is found near 1510-1550 cm⁻¹. msu.eduspectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretching (asymmetric & symmetric) | -NH₂ (Amino & Hydrazide) | 3200 - 3400 | Medium - Strong |

| N-H Stretching | -NH- (Hydrazide) | 3170 - 3300 | Medium |

| C-H Stretching | Aromatic & Methyl | 2850 - 3100 | Medium - Weak |

| C=O Stretching (Amide I) | Hydrazide | 1630 - 1680 | Strong |

| N-H Bending (Amide II) | Hydrazide | 1510 - 1650 | Medium - Strong |

Vibrational Analysis of Amino and Aromatic Moieties

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by analyzing their characteristic vibrational frequencies. up.ac.zacigrjournal.org The spectra of this compound are expected to exhibit distinct bands corresponding to the vibrations of its amino (-NH2) and substituted aromatic ring moieties.

The amino group typically displays symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net The presence of an extra band around 3323 cm⁻¹ in the spectrum of a related amino complex confirms the presence of the NH2 group. up.ac.za The positions of these bands are sensitive to hydrogen bonding, which can cause shifts to lower wavenumbers and broadening of the peaks. up.ac.za

The aromatic part of the molecule gives rise to several characteristic vibrations. The C-H stretching vibrations of the benzene ring are generally observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1400-1650 cm⁻¹ region. researchgate.net For instance, in similar benzoate (B1203000) complexes, a sharp band between 1596 cm⁻¹ and 1608 cm⁻¹ is attributed to the C=C stretch of the benzoate ion. up.ac.za In the case of an amino-substituted complex, this band might overlap with the aromatic NH2 scissoring vibration, which also falls in this region. up.ac.za

The combined use of FT-IR and FT-Raman spectroscopy provides complementary information, as the selection rules for these techniques differ. spectroscopyonline.comtubitak.gov.tr An IR-active vibration requires a change in the dipole moment of the molecule, while a Raman-active vibration involves a change in molecular polarizability. up.ac.za This complementarity is particularly useful in resolving ambiguities and obtaining a more complete vibrational assignment. spectroscopyonline.comtubitak.gov.tr

Table 1: Expected Vibrational Frequencies for this compound Moieties

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric Stretch | ~3500 |

| Amino (-NH₂) | Symmetric Stretch | ~3400 |

| Amino (-NH₂) | Scissoring | ~1600 |

| Aromatic Ring | C-H Stretch | >3000 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uobabylon.edu.iq It is instrumental in determining the molecular weight and elemental composition of a compound and provides valuable structural information through the analysis of fragmentation patterns. uobabylon.edu.iq

High-resolution mass spectrometry (HRMS) measures m/z values to several decimal places, allowing for the precise determination of a molecule's elemental composition. uobabylon.edu.iqlibretexts.org This is possible because the exact masses of isotopes are not integers (except for carbon-12). libretexts.org By obtaining a high-resolution mass spectrum of this compound, its exact mass can be determined and compared against the theoretical masses of potential molecular formulas. youtube.com This process can often narrow down the possibilities to a single, unambiguous molecular formula, confirming the compound's identity. spectroscopyonline.com

For example, if the nominal mass of a compound is 151, HRMS could provide an exact mass of 151.0640, which would correspond to a specific molecular formula, distinguishing it from other formulas with the same nominal mass. uobabylon.edu.iq

In mass spectrometry, particularly with techniques like electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. uobabylon.edu.iq The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.org

For this compound, characteristic fragmentation patterns would be expected based on its functional groups. The presence of an aromatic ring often leads to stable fragment ions. libretexts.org Amines typically undergo alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org The fragmentation of the hydrazide moiety would also produce specific fragment ions. The analysis of these fragments, such as the loss of neutral molecules like H₂O, NH₃, or CO, helps in piecing together the molecular structure. libretexts.orglibretexts.org The relative abundance of different fragment ions is related to their stability; more stable ions will generally produce more intense peaks in the mass spectrum. libretexts.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgsci-hub.se This technique is particularly useful for studying compounds containing chromophores, which are the parts of a molecule responsible for its color and light absorption. researchgate.net

The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within its chromophoric systems. The primary chromophores in this molecule are the substituted benzene ring and the hydrazide group.

The benzene ring and other conjugated π-systems give rise to π → π* transitions, which are typically strong and occur at specific wavelengths. uzh.chlibretexts.org The presence of substituents on the benzene ring, such as the amino and methyl groups, can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) and increase the intensity of the absorption.

Table 2: Expected Electronic Transitions for this compound

| Transition | Orbitals Involved | Chromophore | Expected Wavelength Range |

|---|---|---|---|

| π → π* | π bonding to π* anti-bonding | Aromatic Ring, C=O | Shorter wavelength, high intensity |

X-ray Crystallography for Solid-State Structure Determination

This technique can confirm the planarity of the aromatic ring and reveal the geometry around the hydrazide group. researchgate.net Furthermore, X-ray crystallography provides detailed information about intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules within the crystal lattice. iucr.org For example, it can identify intramolecular hydrogen bonds, such as between the amino group and the carbonyl oxygen, which can influence the molecule's conformation. researchgate.net The crystal structure data, often summarized in a Crystallographic Information File (CIF), includes unit cell dimensions, space group, and atomic coordinates, providing a complete picture of the solid-state structure. researchgate.neteurjchem.com

Computational and Theoretical Investigations of 3 Amino 2 Methylbenzohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. Methodologies like DFT are routinely employed to predict molecular properties.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchcommons.org Geometry optimization, a key application of DFT, aims to find the lowest energy arrangement of atoms in a molecule. uobaghdad.edu.iq This process involves iterative calculations that adjust the positions of the atoms until a stable conformation, corresponding to a minimum on the potential energy surface, is found. uobaghdad.edu.iq For organic molecules, basis sets such as 6-31G(d,p) or def2-TZVP are commonly used in conjunction with functionals like B3LYP or PBE0 to achieve a balance between accuracy and computational cost. epstem.netnih.gov

While general principles of DFT are well-established, specific optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for 3-Amino-2-methylbenzohydrazide are not available in the reviewed literature. Studies on structurally related benzohydrazide (B10538) derivatives have utilized DFT for geometry optimization, but these results cannot be directly extrapolated to the title compound due to the influence of the specific substitution pattern (an amino group at the 2-position and a methyl group at the 3-position) on the electronic distribution and steric environment of the benzene (B151609) ring and hydrazide moiety.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. researchcommons.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical stability and reactivity of a molecule. mdpi.com A smaller gap generally implies higher reactivity.

Computational studies on similar hydrazone and benzohydrazide derivatives have reported HOMO-LUMO energy gaps, often calculated using DFT methods. mdpi.comdntb.gov.ua For instance, a study on (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide reported a HOMO-LUMO gap of approximately 4.42 eV. dntb.gov.ua However, without specific calculations for this compound, its HOMO-LUMO energies and energy gap remain undetermined. The presence of the amino and methyl groups on the phenyl ring would significantly influence these orbital energies compared to other substituted benzohydrazides.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchcommons.org MEP maps are valuable for predicting how a molecule will interact with other chemical species, including sites for hydrogen bonding and reactivity towards charged particles. dntb.gov.ua Typically, red and yellow colors indicate negative potential (electron-rich areas), while blue represents positive potential (electron-poor areas).

MEP analyses have been performed on various benzohydrazide derivatives. dntb.gov.ua In one such study, the most electronegative region was found around the carbonyl oxygen atom, while the N-H protons of the hydrazide group were the most electropositive sites. dntb.gov.ua This suggests that for this compound, the carbonyl oxygen and the amino group's nitrogen would likely be key sites for electrophilic attack and hydrogen bond donation, respectively. However, a precise MEP map and the quantitative values of the electrostatic potential for the title compound are not available in the existing literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including conformational changes. nih.govresearchgate.net By simulating the motions of atoms and molecules over time, MD can provide insights into the flexibility of a molecule and the different shapes it can adopt. nih.gov This is particularly useful for understanding how a molecule might interact with a biological target, such as a protein receptor. nih.gov

Intermolecular Interaction Analysis

Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions that play a significant role in determining the crystal structure and biological activity of molecules. molsis.co.jp Benzohydrazide derivatives are known to form extensive hydrogen bonding networks due to the presence of hydrogen bond donors (N-H groups) and acceptors (C=O group and nitrogen atoms). nih.gov

Crystal structure analyses of related hydrazone compounds derived from 2-hydroxy-3-methylbenzohydrazide reveal the formation of intermolecular O-H···O and N-H···O hydrogen bonds, which link the molecules into layers. nih.gov For this compound, it is expected that the amino group (-NH2) and the hydrazide moiety (-CONHNH2) would actively participate in forming both intramolecular and intermolecular hydrogen bonds. These interactions would likely involve the carbonyl oxygen and the nitrogen atoms as acceptors and the N-H protons as donors. The precise geometry and strength of these hydrogen bonding networks for this compound can only be definitively determined through experimental crystallographic studies or predictive computational methods, neither of which are currently available in the literature.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical investigations of This compound , specifically concerning Hirshfeld surface analysis or detailed reaction mechanism elucidation through computational methods.

While computational studies, including Hirshfeld surface analysis and reaction pathway mapping, are methodologies applied to various other benzohydrazide derivatives to understand their crystal packing and reactivity, specific data and detailed findings for this compound are not present in the accessible public research domain.

Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time. The required data for the sections on Hirshfeld Surface Analysis, Transition State Characterization, and Reaction Pathway Mapping for this particular compound has not been published.

Derivatization Strategies and Synthesis of Analogues of 3 Amino 2 Methylbenzohydrazide

Synthesis of Hydrazone Derivatives

Hydrazones are a significant class of compounds formed from the condensation of hydrazides with carbonyl compounds. This reaction is a cornerstone in the derivatization of 3-amino-2-methylbenzohydrazide.

The synthesis of hydrazone derivatives from this compound is typically achieved through a condensation reaction with various aldehydes and ketones. numberanalytics.comresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N-NH bond of the hydrazone. numberanalytics.com

The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and can be catalyzed by the presence of a small amount of acid. plos.orgmdpi.com For instance, the reaction of 2-amino-3-methylbenzohydrazide (B13451549) with 2-hydroxy-5-methoxybenzaldehyde (B1199172) can proceed under mild conditions, such as at room temperature in methanol, to yield the corresponding N'-(2-hydroxy-5-methoxybenzylidene)-3-methylbenzohydrazide.

A general scheme for this reaction is presented below:

Reactants: this compound and an appropriate aldehyde or ketone.

Conditions: Typically refluxing in an alcohol solvent, sometimes with an acid catalyst. plos.orgmdpi.com

Product: The corresponding 3-amino-2-methylbenzohydrazone derivative.

The versatility of this reaction allows for the introduction of a wide array of substituents into the final molecule, depending on the structure of the starting aldehyde or ketone. This enables the systematic exploration of structure-activity relationships. For example, using substituted benzaldehydes can introduce various electronic and steric features to the hydrazone moiety.

Table 1: Examples of Hydrazone Synthesis via Condensation

| Hydrazide Reactant | Carbonyl Reactant | Product | Reference |

| 2-Amino-3-formylchromone | Various hydrazine (B178648) derivatives | Novel hydrazones | researchgate.net |

| 3,4,5-trimethoxybenzohydrazide | Various aldehydes | N-acylhydrazone CA-4 analogues | plos.org |

| 2-hydrazinobenzimidazole | Various aldehydes or ketones | Novel hydrazone derivatives | researchgate.net |

The efficiency of hydrazone formation and the stability of the resulting product are significantly influenced by the electronic and steric nature of the substituents on both the hydrazide and the carbonyl compound. numberanalytics.com

Electronic Effects: Electron-donating groups on the hydrazine reactant can enhance its nucleophilicity, leading to an increased reaction rate. numberanalytics.com Conversely, electron-withdrawing groups on the aldehyde or ketone increase the electrophilicity of the carbonyl carbon, which also facilitates the reaction. numberanalytics.com The pH of the reaction medium is a critical factor; a slightly acidic to neutral pH is generally optimal for hydrazone formation. numberanalytics.com

Steric Effects: Steric hindrance around the reactive centers can impede the reaction. For example, bulky groups adjacent to the carbonyl group in the aldehyde or ketone, or on the benzohydrazide (B10538) itself, may slow down the rate of condensation.

Isomerism: Hydrazones can exist as E and Z isomers due to the restricted rotation around the C=N double bond. The presence of substituents can influence the isomeric ratio. For instance, studies on arylhydrazones have shown that para-substituted derivatives often form a single Z isomer, while ortho-substituted ones can result in a mixture of E and Z isomers. grafiati.com The stability of these isomers can also be affected by factors like intramolecular hydrogen bonding, which is more likely with certain substitution patterns, such as a hydroxyl group at the ortho position of the aldehyde-derived part of the molecule. nih.gov

Condensation with Aldehydes and Ketones

Formation of Acylhydrazones and their Analogues

Acylhydrazones are a closely related class of derivatives that can be synthesized from this compound. These compounds contain the characteristic -CO-NH-N=C- functional group and are known for their wide range of biological activities. mdpi.com The synthesis generally involves the condensation of a hydrazide with a carbonyl compound, often in the presence of an acid catalyst in an alcohol solvent at reflux. mdpi.com

The introduction of an acylhydrazone moiety can significantly alter the conformational arrangement of the molecule. plos.org This structural modification is a key strategy in designing analogues of biologically active compounds. For instance, replacing an ethylene (B1197577) bridge in a known bioactive molecule with an N-acylhydrazone (NAH) subunit can lead to significant changes in its interaction with biological targets. plos.org

The synthesis of acylhydrazones can be achieved through a two-step linear route. plos.org For example, a substituted benzoic acid ester can be treated with hydrazine hydrate (B1144303) to form the corresponding benzohydrazide, which is then condensed with an appropriate aldehyde to furnish the desired acylhydrazone. plos.org

Amine-Based Derivatization

The primary amino group on the benzene (B151609) ring of this compound provides another site for chemical modification, allowing for the synthesis of a different set of derivatives.

The amino group can undergo acylation and alkylation reactions to introduce new functional groups.

Acylation: This involves the reaction of the amino group with acylating agents such as acyl chlorides or anhydrides. For example, reacting an amino-quinazolinone with acetyl chloride can produce the corresponding acetamide (B32628) derivative. mdpi.com This type of modification can be used to introduce various acyl groups, thereby altering the lipophilicity and hydrogen-bonding capabilities of the molecule. In some synthetic pathways, acylation of an amino group is a key step. For instance, the acylation of 3-amino-9-ethylcarbazole (B89807) with ethyl succinoyl chloride is a crucial step in the synthesis of more complex heterocyclic systems. tubitak.gov.tr

Alkylation: The introduction of alkyl groups to the amino function can be achieved using alkyl halides. However, selective mono-N-alkylation can be challenging as the primary amine can be converted to a more reactive secondary amine, leading to polyalkylation. organic-chemistry.org To overcome this, specific methods like chelation with 9-BBN (9-borabicyclo[3.3.1]nonane) have been developed for the selective mono-N-alkylation of amino alcohols. organic-chemistry.org Direct alkylation of protected hydrazines with alkyl halides is another strategy to synthesize precursors for aza-amino acids, where the use of a catalyst like potassium iodide can accelerate the reaction. kirj.ee

Table 2: Amine-Based Derivatization Reactions

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 3-amino-2-methyl-quinazolin-4(3H)-one | Acetyl chloride | Acylation | Acetamide derivative | mdpi.com |

| 3-Amino alcohols | 9-BBN, Alkyl halide | Selective mono-N-alkylation | Mono-N-alkylated amino alcohol | organic-chemistry.org |

| Protected hydrazines | Alkyl halides, KI | Alkylation | Aza-amino acid precursors | kirj.ee |

The primary aromatic amino group of this compound can also react with aldehydes and ketones to form Schiff bases, which contain an imine or azomethine (-C=N-) group. nih.govekb.eg This condensation reaction is a common method for synthesizing new derivatives. dergipark.org.tr

The formation of a Schiff base involves the nucleophilic addition of the primary amine to the carbonyl group, followed by dehydration. dergipark.org.tr These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol. ekb.eg Novel Schiff bases have been synthesized by condensing 3-amino-2-methyl quinazolin-4-(3H)-ones with various aromatic aldehydes. researchgate.net

The presence of the imine group in Schiff bases can be confirmed by spectroscopic methods, such as the appearance of a characteristic signal for the imine proton in ¹H NMR spectra. dergipark.org.tr The stability of Schiff bases can be enhanced by the formation of intramolecular hydrogen bonds, for example, when a hydroxyl group is present in the ortho position of the aldehyde-derived part of the molecule. nih.gov

Acylation and Alkylation of the Amino Group

Strategic Functionalization for Targeted Research

The strategic derivatization of this compound is a key approach to developing novel molecular tools for various scientific investigations. By chemically modifying its core structure, analogues with tailored properties for specific applications, such as spectroscopic analysis and the construction of complex supramolecular architectures, can be synthesized. This functionalization typically targets the reactive amino and hydrazide moieties of the molecule, allowing for the introduction of a wide array of functional groups.

Introduction of Reporter Groups for Spectroscopic Studies

The introduction of reporter groups onto the this compound scaffold is a powerful strategy for creating molecules suitable for advanced spectroscopic studies. These reporter groups act as probes, enabling the detection and characterization of the molecule's interactions and local environment through techniques like fluorescence or UV-Visible spectroscopy.

The primary sites for derivatization on this compound are the 3-amino group and the terminal nitrogen of the hydrazide group. These nucleophilic sites can readily react with various electrophilic reagents carrying chromophoric or fluorophoric moieties. For instance, the reaction with dansyl chloride or fluorescein (B123965) isothiocyanate would covalently attach a fluorescent tag, yielding derivatives with strong emission properties. Such fluorescent analogues are invaluable for bioimaging applications and for studying binding events through fluorescence resonance energy transfer (FRET).

Detailed research has explored the synthesis of related structures, such as 3-amino-2-methyl-quinazolin-4(3H)-ones, which can be derived from this compound. In these studies, the 3-amino group is functionalized to introduce various aryl amides. mdpi.com The incorporation of these aromatic moieties can significantly alter the photophysical properties of the resulting compounds, leading to derivatives with enhanced photo-activity under UVA and UVB irradiation. mdpi.com This highlights how modifications at the amino position can tune the spectroscopic characteristics of the core structure.

The choice of the reporter group is dictated by the specific spectroscopic technique and the research question. For example, nitroaromatic groups can be introduced to act as quenchers in fluorescence-based assays, while biotin (B1667282) or other affinity tags can be appended for use in pull-down assays coupled with spectroscopic detection.

Below is a table summarizing potential reporter groups that can be introduced onto the this compound backbone and their intended spectroscopic applications.

| Reporter Group | Reagent Example | Potential Spectroscopic Application |

| Dansyl | Dansyl chloride | Fluorescence Spectroscopy, FRET |

| Fluorescein | Fluorescein isothiocyanate (FITC) | Fluorescence Microscopy, Flow Cytometry |

| Rhodamine | Rhodamine B isothiocyanate | Confocal Microscopy, FRET |

| Nitrobenzene | 1-Fluoro-4-nitrobenzene | Fluorescence Quenching Assays |

| NBD (Nitrobenzoxadiazole) | NBD chloride | Fluorescence Polarization Assays |

Modification for Supramolecular Assembly

The modification of this compound to induce supramolecular assembly is a sophisticated strategy for creating novel nanomaterials and functional systems. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, to organize molecules into well-defined, higher-order structures. mdpi.combeilstein-journals.org

The inherent functionalities of this compound, namely the aromatic ring, the amino group, and the hydrazide moiety, provide multiple points for engineering intermolecular interactions. The hydrazide group is particularly adept at forming strong, directional hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This property is fundamental to creating self-assembling systems like fibers, gels, and vesicles. mdpi.com

One strategy to promote supramolecular assembly is the attachment of long alkyl chains to the 3-amino or the hydrazide nitrogen. mdpi.com This introduces amphiphilicity, where the hydrophobic alkyl tails and the polar benzohydrazide headgroup drive self-assembly in aqueous or mixed solvent systems to minimize unfavorable interactions. The resulting structures, such as micelles or bilayers, can encapsulate guest molecules, making them promising for drug delivery applications.

Another approach involves the introduction of moieties capable of strong π-π stacking. mdpi.com Attaching flat, aromatic units like pyrene (B120774) or naphthalene (B1677914) to the 3-amino group can lead to the formation of ordered, one-dimensional nanostructures through cooperative π-π stacking and hydrogen bonding. The inherent chirality of many amino acid-derived building blocks can also be exploited to induce the formation of helical or other chiral supramolecular structures. mdpi.com

Furthermore, the amino and hydrazide groups can be utilized as coordination sites for metal ions. mdpi.com The addition of metal salts, such as those of copper(II) or zinc(II), can trigger the formation of metallo-supramolecular polymers or discrete coordination cages, where the metal ions act as nodes linking the this compound-based ligands.

The table below outlines potential modifications to this compound and the resulting supramolecular structures.

| Modification | Driving Interaction | Potential Supramolecular Structure |

| Alkylation (e.g., with long-chain fatty acids) | Hydrophobic effect, Hydrogen bonding | Micelles, Vesicles, Hydrogels |

| Aromatic group attachment (e.g., pyrene, naphthalene) | π-π stacking, Hydrogen bonding | Nanofibers, Ribbons, Organogels |

| Peptide coupling (e.g., with Boc-protected amino acids) | Hydrogen bonding, Chirality | Helical fibers, β-sheet-like structures |

| Metal coordination (e.g., with Cu(II), Zn(II)) | Metal-ligand coordination, Hydrogen bonding | Metallo-polymers, Coordination cages |

Applications in Organic Synthesis and Heterocyclic Chemistry

Building Block for Heterocyclic Ring Systems

The compound's reactive nature makes it an ideal precursor for synthesizing five- and six-membered heterocyclic rings, which are prevalent in biologically active molecules.

The 1,3,4-oxadiazole (B1194373) ring is a significant pharmacophore found in numerous therapeutic agents. 3-Amino-2-methylbenzohydrazide can be readily converted into 2,5-disubstituted 1,3,4-oxadiazoles. Common synthetic strategies involve the cyclodehydration of N-acylhydrazide intermediates.

One established method involves the reaction of the parent hydrazide with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). nih.govijacskros.com The reaction proceeds by first forming a diacylhydrazine intermediate, which then undergoes intramolecular cyclization to yield the oxadiazole ring. nih.gov Another approach is the oxidative cyclization of hydrazones, which are formed by condensing the hydrazide with aldehydes. For instance, reacting 2-hydroxy-3-methylbenzohydrazide (a related isomer) with aldehydes to form hydrazones, followed by treatment with bromine in glacial acetic acid, yields the corresponding 1,3,4-oxadiazole derivatives. uobaghdad.edu.iq

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product Type | Ref |

| This compound | Aromatic Carboxylic Acid | POCl3, Reflux | 2-(3-Amino-2-methylphenyl)-5-aryl-1,3,4-oxadiazole | nih.govresearchgate.net |

| Hydrazone of this compound | - | Bromine, Acetic Acid | 2-(3-Amino-2-methylphenyl)-5-aryl-1,3,4-oxadiazole | uobaghdad.edu.iq |

The 1,2,4-triazole (B32235) moiety is another key heterocyclic system with a broad spectrum of biological activities. This compound serves as a precursor for these compounds. A common pathway involves converting the benzohydrazide (B10538) into a thiosemicarbazide (B42300) derivative by reacting it with an isothiocyanate. This intermediate can then be cyclized.

Alternatively, derivatives of 3-amino-2-methylquinazolin-4(3H)-one, which are synthesized from the parent benzohydrazide, can be used. For example, a quinazolinone hydrazide ester can be reacted with carbon disulfide in the presence of a base to form an intermediate that cyclizes into a 1,2,4-triazole ring fused to the quinazolinone system. sapub.org General methods for synthesizing 3-amino-1,2,4-triazoles often involve the cyclization of hydrazinecarboximidamide derivatives with a formic acid equivalent. nih.gov

| Starting Material | Key Reagents | Product Type | Ref |

| This compound | 1. Isothiocyanate; 2. Hydrazine (B178648) | 4-Amino-5-(3-amino-2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | ijacskros.com |

| 3-Amino-2-methylquinazolin-4(3H)-one derivative | Carbon Disulfide, KOH | 1,2,4-Triazole derivative | sapub.org |

| Aminoguanidine formate (B1220265) | Heat (120°C) | 3-Amino-1,2,4-triazole | orgsyn.org |

Thiadiazoles, particularly 1,3,4-thiadiazoles, are heterocyclic compounds known for their diverse pharmacological properties. The synthesis of these rings from this compound typically proceeds through a thiosemicarbazide intermediate. This is achieved by reacting the hydrazide with thiocyanate (B1210189) salts or carbon disulfide.

The resulting N-benzoylthiosemicarbazide is then cyclized using a strong acid, such as concentrated sulfuric acid, to yield the 5-(3-amino-2-methylphenyl)-1,3,4-thiadiazol-2-amine. chemmethod.com Another pathway involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a condensing agent like polyphosphate ester (PPE), which facilitates a one-pot synthesis. mdpi.com

| Starting Material | Key Reagents | Product Type | Ref |

| This compound | 1. KSCN, HCl; 2. Conc. H2SO4 | 5-(3-Amino-2-methylphenyl)-1,3,4-thiadiazol-2-amine | sapub.orgchemmethod.com |

| Thiosemicarbazide of the parent hydrazide | Carboxylic Acid, PPE | 2-Amino-5-substituted-1,3,4-thiadiazole | mdpi.com |

Quinazolinones are a major class of compounds synthesized from this compound and its parent amine, 3-amino-2-methylanthranilic acid. The process often begins with the acylation of the anthranilic acid with an agent like acetic anhydride (B1165640) to form a 2-methyl-benzoxazin-4-one intermediate. sapub.orgresearchgate.net

This benzoxazinone (B8607429) is then treated with hydrazine hydrate (B1144303), which opens the oxazinone ring and subsequently closes to form the 3-amino-2-methylquinazolin-4(3H)-one structure. sapub.orgmdpi.com This reaction can be efficiently carried out using microwave irradiation, which often improves yields and reduces reaction times. mdpi.com These 3-amino-quinazolinone synthons are then used to build more complex molecules, including the heterocyclic systems mentioned previously. sapub.orgmdpi.com

| Precursor | Reagent | Intermediate/Product | Conditions | Ref |

| 2-Methyl-3-aminobenzoic acid | Acetic Anhydride | 2,7-Dimethyl-4H-3,1-benzoxazin-4-one | Reflux | sapub.orgresearchgate.net |

| 2-Methyl-benzoxazin-4-one | Hydrazine Hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | Ethanol (B145695), Microwave (120-150 °C) | mdpi.com |

| 3-Amino-2-methylquinazolin-4(3H)-one | Aromatic Aldehyde | Schiff Base (3-Benzalamino-2-methylquinazolin-4(3H)-one) | Ethanol, Reflux | researchgate.netmdpi.com |

Thiazolidin-4-ones are five-membered sulfur-containing heterocycles. A standard route to their synthesis involves a three-component reaction or a two-step process starting from an amine, an aldehyde, and a mercapto-acid. nih.gov Using this compound, the first step is typically the formation of a Schiff base (hydrazone) by condensation with an aromatic aldehyde. This hydrazone intermediate then undergoes cyclocondensation with thioglycolic acid to yield the corresponding N-substituted-2-aryl-thiazolidin-4-one. chemmethod.comscirp.org

1,3-Benzothiazin-4-ones are bicyclic heterocycles containing sulfur and nitrogen. Their synthesis can also be achieved from benzohydrazide precursors. The hydrazide is first converted to a Schiff base, which then reacts with thiosalicylic acid in a solvent like chloroform (B151607) or toluene (B28343) under reflux. This step results in the formation of the 2,3-disubstituted 1,3-benzothiazin-4-one ring system. chemijournal.com

| Intermediate | Reagent | Product Type | Ref |

| Schiff Base of this compound | Thioglycolic Acid | 2-Aryl-3-(3-amino-2-methylbenzamido)thiazolidin-4-one | chemmethod.comscirp.org |

| Schiff Base of this compound | Thiosalicylic Acid | N-(2-Aryl-4-oxo-2H-1,3-benzothiazin-3(4H)-yl)-3-amino-2-methylbenzamide | chemijournal.comnih.gov |

Quinazolinone Derivatives

Ligand Design in Coordination Chemistry

Aroylhydrazones, which are Schiff bases derived from acid hydrazides and aldehydes/ketones, are highly effective chelating agents for a wide range of metal ions. tandfonline.com this compound is an excellent precursor for such ligands. By condensing it with various aldehydes (e.g., salicylaldehyde (B1680747) derivatives), tridentate ONO donor ligands can be synthesized. researchgate.netbohrium.com

These ligands coordinate with metal ions through the phenolic oxygen, the imine nitrogen, and the enolic/keto oxygen of the hydrazide moiety. tandfonline.comresearchgate.net The resulting metal complexes, involving ions such as Co(II), Fe(III), Cu(II), and Mo(VI), often exhibit distinct geometries like octahedral or square planar and possess interesting chemical and physical properties. researchgate.netresearchgate.netacademicjournals.org The presence of multiple donor sites allows for the formation of stable, often mononuclear or binuclear, coordination complexes. researchgate.net The additional amino group on the phenyl ring offers a site for further functionalization, potentially modulating the electronic properties and reactivity of the resulting metal complex.

| Ligand Precursor | Metal Salt | Resulting Complex Type | Coordination Geometry | Ref |

| N'-(2-hydroxybenzylidene)-3-methylbenzohydrazide | Cobalt(II/III) salts | [Co(II/III) Complex] | Octahedral | researchgate.net |

| N'-(2-hydroxybenzylidene)-3-methylbenzohydrazide | Iron(III) nitrate | [Fe(III) Complex] | Octahedral | researchgate.net |

| N'-(3-ethoxy-2-hydroxybenzylidene)-3-methylbenzohydrazide | MoO2(acac)2 | [MoO2L(CH3OH)] | Distorted Octahedral | tandfonline.com |

| N'-(2-hydroxybenzylidene)-3-methylbenzohydrazide | Copper(II) acetate | [Cu(HL)(NCS)]·CH3OH | Square Planar | researchgate.net |

| 3-Amino-2-methylquinazolin-4(3H)-one | Co(II), Ni(II), Cu(II) chlorides | [ML2Cl2] | - | academicjournals.org |

Role as Intermediate in Complex Molecule Synthesis

Organic Reaction Methodologies Development